

Technical Guide: (2-Amino-3,5-dibromophenyl)methanol (CAS 50739-76-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2-Amino-3,5-dibromophenyl)methanol
Cat. No.:	B195446

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional safety and handling guidance. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

Introduction

(2-Amino-3,5-dibromophenyl)methanol is a halogenated aromatic compound primarily known in the pharmaceutical industry as a process impurity and reference standard. It is identified as Ambroxol EP Impurity A and Bromhexine EP Impurity A, making its synthesis, characterization, and quantification critical for the quality control of these active pharmaceutical ingredients (APIs).^{[1][2][3]} This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in pharmaceutical analysis.

Physicochemical Properties

The fundamental physicochemical properties of **(2-Amino-3,5-dibromophenyl)methanol** are summarized below. This data is essential for its handling, formulation, and analytical method development.

Property	Value	Reference(s)
CAS Number	50739-76-9	
Molecular Formula	C ₇ H ₇ Br ₂ NO	
Molecular Weight	280.94 g/mol	
Appearance	White to off-white or pale yellow solid	
Melting Point	146-148 °C	
Boiling Point	366.3 ± 37.0 °C at 760 mmHg (Predicted)	
Density	2.037 ± 0.06 g/cm ³ (Predicted)	
Flash Point	175.3 °C	
pKa	13.83 ± 0.10 (Predicted)	
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol.	
Storage Temperature	Room temperature, in a dark place under an inert atmosphere.	

Spectroscopic and Structural Identifiers

Identifier	Value	Reference(s)
IUPAC Name	(2-amino-3,5-dibromophenyl)methanol	[3]
SMILES	OCC1=CC(Br)=CC(Br)=C1N	[1]
InChI	InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2	
InChIKey	GHUMSGGCKVMYGH-UHFFFAOYSA-N	

Experimental Protocols

Synthesis of (2-Amino-3,5-dibromophenyl)methanol

This protocol details the synthesis of **(2-Amino-3,5-dibromophenyl)methanol** via the reduction of 2-Amino-3,5-dibromobenzaldehyde.^[4] This method is effective for producing the compound on a laboratory or industrial scale.^[5]

Reaction Scheme:

[Click to download full resolution via product page](#)

Fig. 1: Synthesis of **(2-Amino-3,5-dibromophenyl)methanol**.

Materials and Equipment:

- 2-Amino-3,5-dibromobenzaldehyde (100 kg)
- Absolute Ethanol (240 kg)
- Potassium Borohydride (KBH₄) (12 kg)
- 1000L Glass-lined reactor with stirring mechanism
- 2000L Reactor for crystallization
- Centrifuge with filter bag
- Hot air circulating oven
- pH test paper
- Stainless steel trays

Procedure:

- Reaction Setup: Charge the 1000L glass-lined reactor with 240 kg of absolute ethanol and 100 kg of 2-Amino-3,5-dibromobenzaldehyde.
- Reduction: Begin stirring the mixture to ensure homogeneity. Slowly add 12 kg of potassium borohydride in six equal portions. Control the rate of addition to maintain the reaction temperature at 20°C.
- Reaction Monitoring: Continue stirring the reaction mixture at 20°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- Crystallization: Once the reaction is complete, transfer the reaction liquid to a 2000L reactor. Cool the solution to a temperature range of 0-10°C to induce crystallization.
- Isolation: Prepare a centrifuge with a clean filter bag. Transfer the crystallized slurry to the centrifuge and perform spin filtration to separate the solid product.
- Washing: Wash the isolated solid material with water until the filtrate is neutral, as verified with pH test paper.
- Drying: Spin dry the material in the centrifuge. Evenly spread the semi-dried intermediate on clean stainless steel trays to a thickness of 1-2 cm.
- Final Drying: Place the trays in a hot air circulating oven and dry at 80°C until the moisture content is below 0.5% (approximately 6 hours).
- Yield: After cooling, the final product is weighed. This process typically yields around 100.20 kg (99.5% yield) of **(2-Amino-3,5-dibromophenyl)methanol**.^[4]

Analytical Protocol: Use as a Reference Standard in HPLC

(2-Amino-3,5-dibromophenyl)methanol is used as a reference standard for the quantification of Ambroxol Impurity A or Bromhexine Impurity A in the respective APIs. The following is a general workflow for its use in an HPLC-based impurity profiling assay.

Objective: To identify and quantify **(2-Amino-3,5-dibromophenyl)methanol** in a sample of Ambroxol or Bromhexine API.

Materials and Equipment:

- **(2-Amino-3,5-dibromophenyl)methanol** reference standard
- API sample (Ambroxol or Bromhexine)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- HPLC-grade solvents (e.g., acetonitrile, water, buffer)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Standard Solution Preparation: Accurately weigh a known amount of the **(2-Amino-3,5-dibromophenyl)methanol** reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
- Sample Solution Preparation: Accurately weigh the API sample and dissolve it in the same diluent to a known concentration.
- HPLC Method:
 - Set up the HPLC system with an appropriate column and mobile phase (isocratic or gradient elution). The specific parameters (e.g., mobile phase composition, flow rate, column temperature, detection wavelength) must be developed and validated for the specific API.
 - Equilibrate the system until a stable baseline is achieved.

- Analysis:
 - Inject the standard solutions in sequence, starting with the lowest concentration, to generate a calibration curve (Peak Area vs. Concentration).
 - Inject the API sample solution.
- Data Processing:
 - Identify the peak corresponding to **(2-Amino-3,5-dibromophenyl)methanol** in the sample chromatogram by comparing its retention time with that of the reference standard.
 - Quantify the amount of the impurity in the API sample by interpolating its peak area against the calibration curve.
 - Express the impurity level as a percentage relative to the API concentration.

Role in Drug Development & Safety Pharmaceutical Context

(2-Amino-3,5-dibromophenyl)methanol is not an active pharmaceutical ingredient but rather a critical process-related impurity found during the synthesis of the mucolytic agents Ambroxol and Bromhexine.^[6] Regulatory bodies like the European Pharmacopoeia (EP) list it as "Ambroxol EP Impurity A" and "Bromhexine EP Impurity A".^{[1][2]} Its presence must be monitored and controlled within strict limits to ensure the safety and efficacy of the final drug product. Therefore, highly pure **(2-Amino-3,5-dibromophenyl)methanol** is synthesized and used as a reference standard for analytical method development, validation, and routine quality control testing.^{[1][2]}

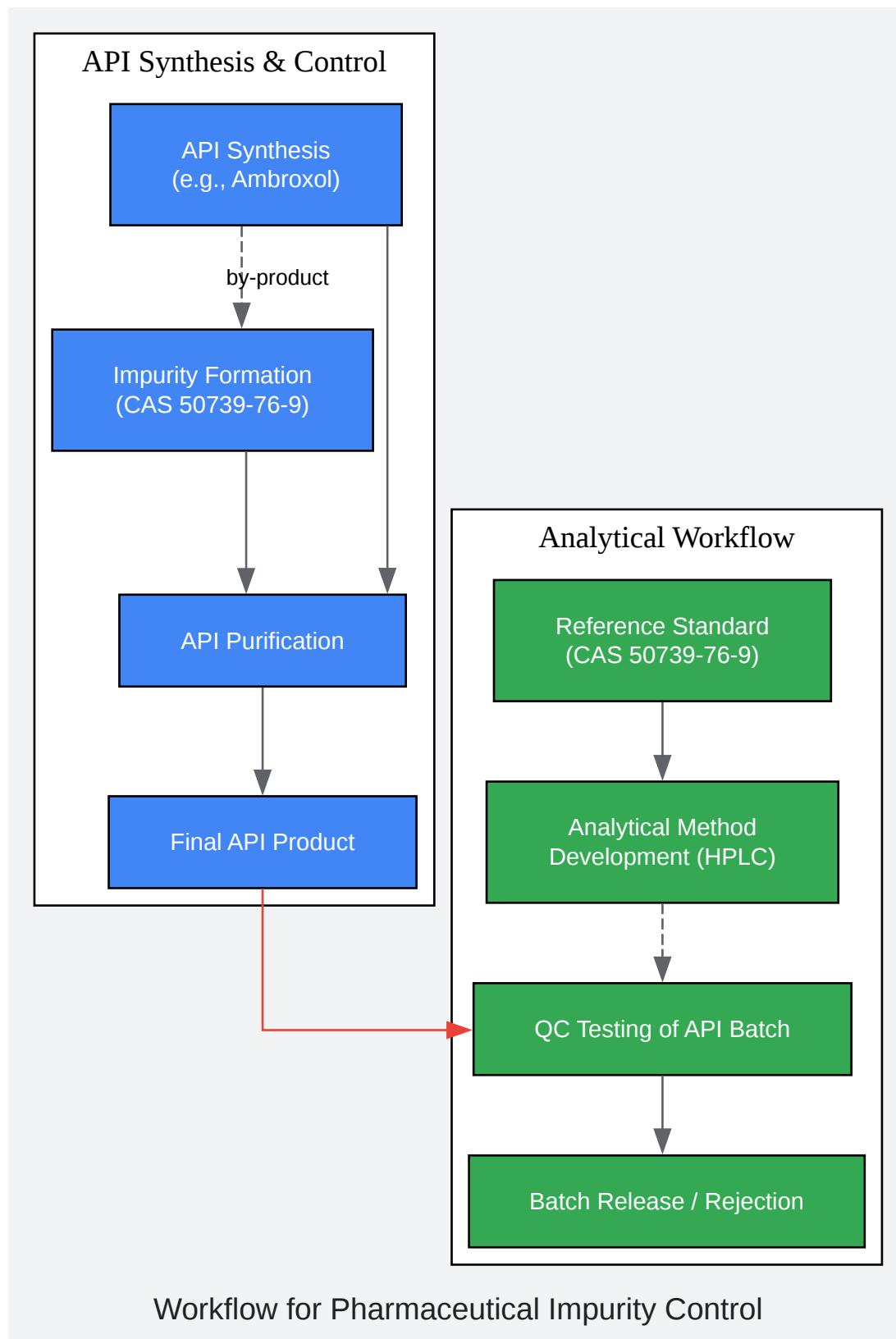


Fig. 2: General workflow for impurity control in API manufacturing.

Safety and Handling

This compound is classified with GHS hazard statements, indicating potential health risks upon exposure.

Hazard Information	Details	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.	
	H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapours/ray. P280: Wear protective gloves/protective clothing/eye protection/face protection.	
	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Personnel handling this substance should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromhexine EP Impurity A | 50739-76-9 | SynZeal [synzeal.com]
- 2. Ambroxol EP Impurity A | 50739-76-9 | SynZeal [synzeal.com]
- 3. Bromhexine EP Impurity A | CAS Number 50739-76-9 [klivon.com]
- 4. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
- 5. 50739-76-9 | (2-Amino-3,5-dibromophenyl)methanol | Aryls | Ambeed.com [ambeed.com]
- 6. (2-Amino-3,5-dibromophenyl)methanol CAS 50739-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- To cite this document: BenchChem. [Technical Guide: (2-Amino-3,5-dibromophenyl)methanol (CAS 50739-76-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195446#2-amino-3-5-dibromophenyl-methanol-cas-50739-76-9-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com